

Technical Guide: Physicochemical Characteristics of 2-Bromo-3,5-dichloroisonicotinic Acid

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Compound of Interest

Compound Name: 2-Bromo-3,5-dichloroisonicotinic acid

Cat. No.: B1272027

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of **2-Bromo-3,5-dichloroisonicotinic acid**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines reported data with representative experimental protocols and predicted spectroscopic features based on the analysis of structurally related compounds.

Core Physicochemical Properties

2-Bromo-3,5-dichloroisonicotinic acid is a halogenated pyridine derivative. The presence of bromine and chlorine atoms, along with a carboxylic acid group, imparts specific chemical reactivity and physical properties to the molecule, making it a potentially valuable building block in medicinal chemistry and materials science.

Table 1: Summary of Physicochemical Properties

Property	Value	Source / Comment
CAS Number	343781-56-6	[1][2][3][4][5]
Molecular Formula	C ₆ H ₂ BrCl ₂ NO ₂	[1][4][5]
Molecular Weight	270.90 g/mol	[5][6]
IUPAC Name	2-bromo-3,5-dichloroisonicotinic acid	
Appearance	Off-white to white solid	[5]
Boiling Point	200-202 °C	
Melting Point	Data not available	N/A
pKa	Data not available	Expected to be acidic due to the carboxylic acid group.
Solubility	Data not available	Likely soluble in polar organic solvents like methanol, ethanol, and acetone.
Purity	≥96%	
Storage	Sealed in a dry place at room temperature.	[6]

Spectroscopic Data and Characterization

While specific spectra for **2-Bromo-3,5-dichloroisonicotinic acid** are not readily available, this section outlines the expected spectroscopic characteristics based on its structure and general principles of spectroscopic analysis.

Table 2: Predicted Spectroscopic Features

Technique	Predicted Features
^1H -NMR	A single signal is expected for the lone aromatic proton on the pyridine ring. Its chemical shift would likely be downfield (>8.0 ppm) due to the deshielding effects of the adjacent nitrogen atom and halogen substituents. The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).
^{13}C -NMR	Six distinct signals are expected, one for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will have the largest chemical shift (typically 165-185 ppm). The carbon atoms attached to the halogens will also be significantly deshielded.
FT-IR	Characteristic peaks would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm^{-1}), a sharp C=O stretch (around 1700 cm^{-1}), and various C-N, C-C, C-Cl, and C-Br stretching and bending vibrations in the fingerprint region.
Mass Spec.	The mass spectrum will show a complex molecular ion peak pattern due to the isotopes of bromine (^{79}Br and ^{81}Br , in an approximate 1:1 ratio) and chlorine (^{35}Cl and ^{37}Cl , in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and any fragments containing these halogens.

Experimental Protocols

The following sections provide representative protocols for the synthesis, purification, and analysis of **2-Bromo-3,5-dichloroisonicotinic acid**. These are generalized procedures based

on methods for structurally similar compounds and should be adapted and optimized for specific laboratory conditions.

Representative Synthesis Protocol

A plausible synthetic route to **2-Bromo-3,5-dichloroisonicotinic acid** could involve a multi-step process starting from a suitable pyridine precursor, such as 2-amino-4-chloropyridine. The key steps would likely involve bromination and a Sandmeyer-type reaction to introduce the second chloro and the carboxylic acid functionalities.

Step 1: Bromination of 2-amino-4-chloropyridine

- Dissolve 2-amino-4-chloropyridine in a suitable solvent like dichloromethane.[\[2\]](#)[\[7\]](#)
- Cool the solution to 0 °C.[\[2\]](#)[\[7\]](#)
- Slowly add N-bromosuccinimide (NBS) portion-wise while maintaining the low temperature.[\[2\]](#)[\[7\]](#)
- Monitor the reaction by Thin Layer Chromatography (TLC).[\[2\]](#)[\[7\]](#)
- Upon completion, work up the reaction by washing with an acidic solution, followed by basification and extraction with an organic solvent like ethyl acetate.[\[2\]](#)[\[7\]](#)
- Dry the organic layer, concentrate, and purify to obtain the brominated intermediate.[\[2\]](#)[\[7\]](#)

Step 2: Diazotization and Chlorination

- Dissolve the intermediate from Step 1 in concentrated hydrochloric acid at a low temperature (e.g., -30 °C).[\[7\]](#)
- Slowly add a solution of sodium nitrite.[\[7\]](#)
- After the diazotization is complete, add cuprous chloride to facilitate the Sandmeyer reaction, introducing the second chlorine atom.[\[7\]](#)
- Allow the reaction to warm to room temperature.[\[7\]](#)

- Work up the reaction by neutralizing the acid and extracting the product.
- Purify the resulting 5-bromo-2,4-dichloropyridine, likely via column chromatography.[\[7\]](#)

Step 3: Conversion to Carboxylic Acid The final step would involve converting the dichlorobromopyridine to the corresponding isonicotinic acid. This could potentially be achieved through methods such as lithiation followed by quenching with carbon dioxide, or through oxidation of a precursor with a methyl group at the 4-position. The specific method would depend on the exact synthetic strategy employed.

Purification Protocol: Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

- **Solvent Selection:** Test the solubility of the crude product in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for similar compounds include ethanol/water or dichloromethane/hexane.[\[8\]](#)
- **Dissolution:** In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen boiling solvent.
- **Decolorization (Optional):** If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
- **Filtration:** Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).
- **Crystallization:** Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- **Isolation:** Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.
- **Drying:** Dry the crystals under vacuum to remove any residual solvent.[\[8\]](#)

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer.
- **Data Analysis:** Integrate the ^1H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling constants to confirm the structure.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** Use an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
- **Data Analysis:** Analyze the resulting mass spectrum for the molecular ion peak cluster to confirm the molecular weight and isotopic distribution. Examine the fragmentation pattern to further support the proposed structure.^[9]

Diagrams and Workflows

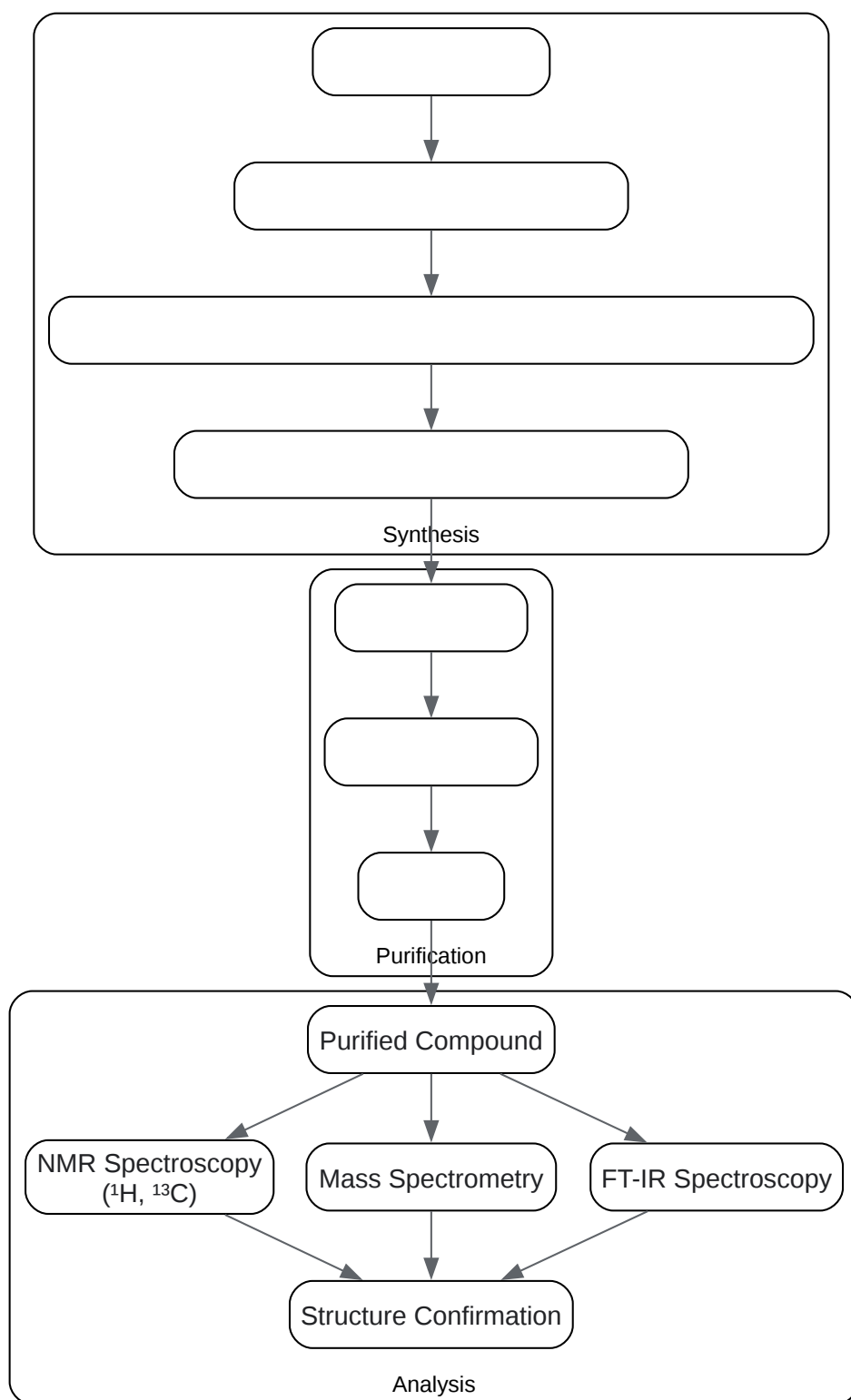


Figure 1: General Workflow for Synthesis and Characterization

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Figure 1: General Workflow for Synthesis and Characterization

Biological Activity

Currently, there is no specific information in the reviewed literature regarding the biological activity or the involvement of **2-Bromo-3,5-dichloroisonicotinic acid** in any signaling pathways. However, halogenated pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties. The structural features of this compound suggest it could be a candidate for screening in various biological assays.

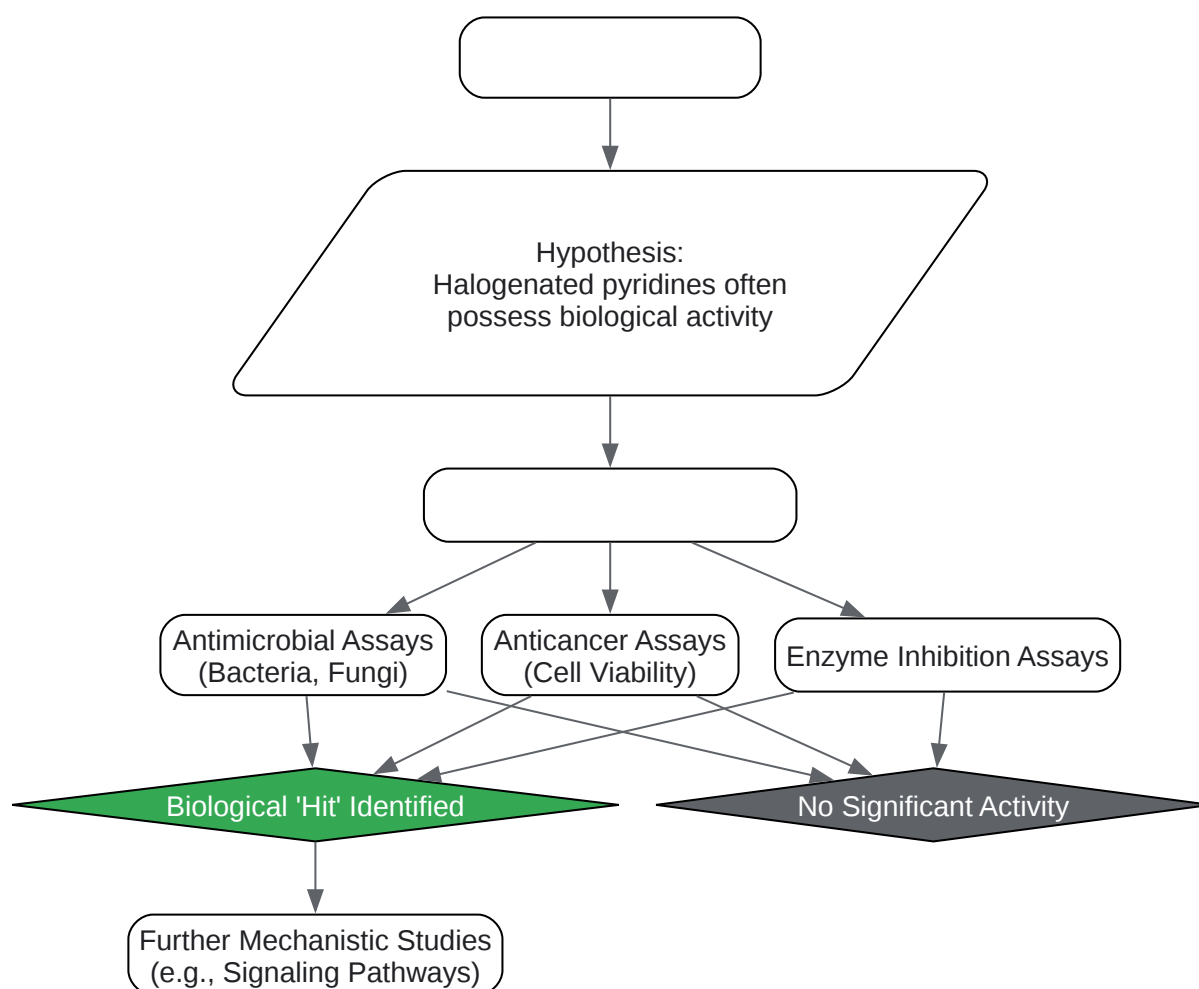


Figure 2: Logical Flow for Biological Investigation

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Figure 2: Logical Flow for Biological Investigation

Conclusion

2-Bromo-3,5-dichloroisonicotinic acid is a chemical compound with defined molecular structure and weight. While some of its physical properties, such as its boiling point, are reported, other key data like melting point, pKa, and solubility are not readily available. The synthesis and analysis can be approached using standard organic chemistry techniques applicable to related halogenated pyridines. The lack of data on its biological activity presents an opportunity for future research, particularly in the screening for potential antimicrobial or other therapeutic properties. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.

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